molecular formula C5H7N3O B13826772 1H-Pyrrole-1-carboxamide,2-amino-

1H-Pyrrole-1-carboxamide,2-amino-

Cat. No.: B13826772
M. Wt: 125.13 g/mol
InChI Key: ZTVDHQLWKLWHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole-1-carboxamide,2-amino- is a heterocyclic organic compound that features a pyrrole ring with an amino group at the second position and a carboxamide group at the first position

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-1-carboxamide,2-amino- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Reduced pyrrole derivatives.

    Substitution: N-substituted pyrroles.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-1-carboxamide,2-amino- involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The presence of the carboxamide moiety allows it to form hydrogen bonds with enzymes and proteins, inhibiting their activity . This compound can modulate protein kinase activity and bind to dopamine-D2-like receptors .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrole-1-carboxamide,2-amino- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and carboxamide groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

2-aminopyrrole-1-carboxamide

InChI

InChI=1S/C5H7N3O/c6-4-2-1-3-8(4)5(7)9/h1-3H,6H2,(H2,7,9)

InChI Key

ZTVDHQLWKLWHAU-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.